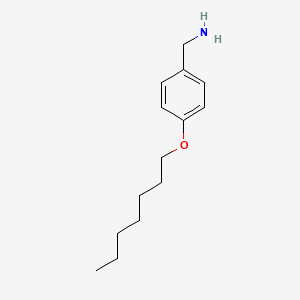

4-Heptyloxy-benzylamine

Description

Overview of Benzylamine (B48309) Derivatives in Chemical Synthesis

Benzylamine and its derivatives are a class of organic compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.org They are fundamental building blocks and intermediates in organic synthesis. ontosight.aiontosight.ai Their utility stems from the reactivity of the amine functional group, which can readily undergo various transformations such as N-alkylation, acylation, and oxidation. wikipedia.orgevitachem.com

These derivatives are pivotal in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aisioc-journal.cn For instance, they are precursors in the production of drugs like lacosamide, moxifloxacin, and nebivolol. wikipedia.org The benzyl group itself is often used as a "masked" source of ammonia (B1221849) or as a protecting group for amines in multi-step syntheses, as it can be cleaved under specific conditions, such as hydrogenolysis. wikipedia.org The versatility of benzylamine derivatives makes them a subject of ongoing research, with new synthetic methods, such as those employing electrochemical conditions or novel catalysts like the Mitsunobu reaction, continuously being developed to enhance efficiency and sustainability. sioc-journal.cnacs.org

Structural Significance of the Heptyloxy Moiety in Aromatic Amines

The structure of 4-Heptyloxy-benzylamine is distinguished by the presence of a heptyloxy group (a seven-carbon alkyl chain attached via an oxygen atom) at the para-position of the benzylamine core. evitachem.comontosight.ai This long, flexible alkyl chain, or "moiety," imparts specific physicochemical properties to the molecule.

A key effect of the heptyloxy group is the significant increase in the molecule's lipophilicity, or its affinity for nonpolar environments. evitachem.com This property can influence how the molecule interacts with biological systems, for example, by potentially enhancing its ability to cross cell membranes. evitachem.com Furthermore, the presence of long alkoxy chains like the heptyloxy group can have a profound impact on the material properties of the compound. In related aromatic compounds, such as p-Heptyloxyaniline, this group is known to influence physical characteristics like melting point, boiling point, and solubility. ontosight.aiontosight.ai Long chains can also promote self-assembly and affect molecular packing, which is particularly relevant in the field of materials science, including the study of liquid crystals where such structures can induce or modify mesophases. beilstein-journals.org The steric bulk of the heptyloxy chain can also play a role in directing the reactivity of the molecule.

Scope and Research Trajectories Pertaining to this compound

Research involving this compound and structurally similar compounds spans several areas of chemistry and materials science. It is primarily utilized as a chemical intermediate in the synthesis of more complex target molecules. evitachem.com

One significant area of investigation is in the development of new materials, particularly liquid crystals. The combination of a rigid aromatic core (the benzylamine part) and a flexible aliphatic chain (the heptyloxy part) is a classic design principle for creating molecules that can exhibit liquid crystalline phases. whiterose.ac.uktandfonline.com Researchers synthesize and study series of such compounds, varying the chain length to understand how it affects the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures between these phases. beilstein-journals.orgd-nb.info

In medicinal chemistry, while specific therapeutic applications for this compound itself are not widely documented, its structural motifs are of interest. evitachem.com For example, hybrid molecules containing a heptyloxy chain linking a benzylamine moiety to another pharmacologically active group have been designed and synthesized as potential multi-target agents for conditions like Alzheimer's disease. nih.gov The synthesis of derivatives, such as N-[4-(Heptyloxy)phenyl]-4-methylpyrimidin-2-amine, and the investigation of their crystal structures and computational properties, further highlight the compound's role as a scaffold in the exploration of new chemical entities. researchgate.net

The synthesis of this compound can typically be achieved by reacting 4-heptyloxybenzaldehyde with a suitable source of ammonia or an amine under basic conditions, often in an alcohol-based solvent. evitachem.com

Interactive Data Table for this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₃NO | guidechem.com |

| Molecular Weight | ~205.30 g/mol | evitachem.com |

| Chemical Class | Amine, Benzylamine | evitachem.com |

| CAS Number | 4950-92-9 | guidechem.comguidechem.com |

Structure

3D Structure

Properties

CAS No. |

4950-92-9 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

(4-heptoxyphenyl)methanamine |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12,15H2,1H3 |

InChI Key |

FOARPAGPCDSKQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Heptyloxy Benzylamine and Its Structural Analogues

Reductive Amination Strategies from Aryl Aldehyde Precursors

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process involves the conversion of an aldehyde or ketone into an amine through an intermediate imine, which is subsequently reduced. For the synthesis of 4-Heptyloxy-benzylamine, the key precursor is 4-Heptyloxybenzaldehyde.

Catalytic hydrogenation represents a direct approach to reductive amination. wikipedia.org In this one-pot reaction, a benzaldehyde derivative, such as 4-Heptyloxybenzaldehyde, is reacted with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst. The catalyst facilitates both the formation of the imine intermediate and its subsequent reduction to the primary amine.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum oxide. The reaction conditions are crucial for achieving high yields and selectivity. For instance, the hydrogenation of benzonitrile to benzylamine (B48309) has been effectively catalyzed by ruthenium hydride complexes, highlighting the ongoing development of advanced catalyst systems. acs.org While direct hydrogenation of the aldehyde with ammonia can be challenging due to the need for high pressure and temperature, it remains a viable industrial method.

Table 1: Comparison of Catalysts in Reductive Amination

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium/Carbon (Pd/C) | H₂ (1-50 atm), RT-100°C, Methanol/Ethanol | High activity, good selectivity | Cost, potential for debenzylation side reactions |

| Raney Nickel | H₂ (1-100 atm), RT-150°C, Methanol/Ethanol | Lower cost than palladium | Pyrophoric, requires careful handling, lower selectivity |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Effective under mild conditions | High cost |

| Ruthenium Complexes | H₂ (various pressures), specific ligands | High activity for specific substrates (e.g., nitriles) acs.org | Ligand synthesis required, air/moisture sensitivity acs.org |

An alternative to high-pressure hydrogenation involves the use of metal-hydride reducing agents. This can be a two-step process where the imine is formed and isolated before reduction, or a one-pot "indirect" reductive amination where the reducing agent is added after the imine has formed in situ. ias.ac.in

The reaction of an aromatic aldehyde with aqueous ammonia can produce hydrobenzamides, which upon reduction with sodium borohydride (NaBH₄) in methanol, yield a mixture of primary and secondary benzylamines. ias.ac.in However, for a more controlled synthesis of primary amines, specific hydride reagents that selectively reduce the imine in the presence of the starting aldehyde are preferred. masterorganicchemistry.com

Sodium borohydride (NaBH₄) : A common and inexpensive reducing agent, NaBH₄ can reduce both aldehydes and imines. commonorganicchemistry.com Therefore, it is typically added after sufficient time has been allowed for the complete formation of the imine intermediate to avoid reduction of the starting aldehyde. organic-chemistry.orgcommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is stable in mildly acidic conditions (pH 4-5) where imine formation is favorable. masterorganicchemistry.comharvard.edu It selectively reduces the protonated imine (iminium ion) much faster than it reduces the carbonyl group of the aldehyde, allowing for efficient one-pot synthesis. masterorganicchemistry.comharvard.edu

Sodium triacetoxyborohydride (NaBH(OAc)₃) : Often referred to as STAB, this is a milder and highly selective reagent for reductive amination. wikipedia.orgharvard.edu It is less toxic than NaBH₃CN and is effective for a wide range of aldehydes and amines, including those that are less reactive. commonorganicchemistry.comharvard.edu

Another pathway involves the reduction of nitriles. The synthesis of 4-Heptyloxybenzonitrile, followed by reduction, provides a direct route to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Alternatively, catalytic hydrogenation, for example using ruthenium hydride complexes, can also achieve the reduction of the nitrile group to a primary amine. acs.org

Table 2: Selected Metal-Hydride Reagents for Reductive Amination

| Reagent | Formula | Key Features | Typical Solvent |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces both aldehydes and imines; added after imine formation. organic-chemistry.orgcommonorganicchemistry.com | Methanol, Ethanol commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of aldehydes. masterorganicchemistry.comharvard.edu | Methanol commonorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, and less toxic alternative to NaBH₃CN. wikipedia.orgharvard.edu | Dichloromethane, Dichloroethane commonorganicchemistry.com |

Etherification Reactions for the para-Heptyloxy Moiety

The synthesis of the heptyloxy side chain is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

This synthetic route begins with 4-hydroxybenzylamine (B1666329). sigmaaldrich.com The phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with a heptyl halide, typically 1-bromoheptane or 1-iodoheptane, to yield this compound. A key challenge in this approach is the potential for N-alkylation of the amine group, which can lead to undesired byproducts. Protecting the amine group before etherification and deprotecting it afterward can circumvent this issue but adds extra steps to the synthesis.

A more common and often higher-yielding strategy is to first synthesize 4-Heptyloxybenzaldehyde and then convert it to the target benzylamine. cymitquimica.comnih.govnist.gov This method starts with 4-hydroxybenzaldehyde. The phenolic proton is removed by a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The resulting phenoxide is then reacted with a heptyl halide (e.g., 1-bromoheptane) to form 4-Heptyloxybenzaldehyde. orientjchem.org This intermediate is then subjected to one of the reductive amination methods described in section 2.1 to furnish the final product, this compound. This approach avoids the issue of competing N-alkylation.

Multicomponent Reaction Approaches for Substituted Benzylamines

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. beilstein-journals.org While MCRs are not typically used for the direct synthesis of unsubstituted benzylamines like this compound, they are powerful tools for generating its structural analogues, particularly α-substituted benzylamines.

For example, the Ugi reaction is a versatile four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org By using 4-Heptyloxybenzaldehyde as the aldehyde component, a primary amine (like ammonia or benzylamine), a carboxylic acid, and an isocyanide, a diverse library of N-acylated α-amino acid derivatives of this compound can be rapidly synthesized.

Similarly, a three-component reaction between benzylamines, diethyl phosphite, and triethyl orthoformate can yield various aminophosphonates, demonstrating the utility of MCRs in generating functionally diverse benzylamine derivatives. mdpi.com These strategies showcase the potential to create structurally complex analogues of this compound in a highly convergent and atom-economical fashion.

Cross-Coupling Methods for C-N Bond Formation in Benzylamine Synthesis

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for constructing carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), is a preeminent method for synthesizing arylamines, including benzylamine derivatives. tcichemicals.compageplace.de This reaction is valued for its broad substrate scope and functional group tolerance, making it widely applicable in the synthesis of pharmaceuticals and natural products. tcichemicals.com

The choice of palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig reaction. Ligands such as t-BuXPhos have been shown to be effective in promoting the coupling of NH-containing heteroaromatics with aryl or benzyltrimethylammonium trifluoromethanesulfonates. researchgate.net Beyond palladium, copper-catalyzed Ullmann-type coupling reactions also provide a classic and effective route for C-N bond formation. pageplace.deresearchgate.net Recent developments have focused on performing these reactions under milder conditions, for instance, at room temperature with sub-mol-% catalyst loadings. researchgate.net

A newer, metal-free approach involves an interrupted diazotisation strategy for the direct coupling of non-prefunctionalised benzylamines with arylboronic acids. rsc.org In this operationally simple method, the primary amine is converted in situ to a good leaving group using an inexpensive nitrosating reagent like isoamyl nitrite, facilitating the formation of a new carbon-carbon bond without the need for a transition metal catalyst. rsc.org

Table 2: Comparison of Cross-Coupling Methods for C-N Bond Formation

| Method | Catalyst/Reagent | Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., t-BuXPhos) | Aryl halides/triflates + Amines | Broad scope, high functional group tolerance. tcichemicals.comresearchgate.net |

| Ullmann Coupling | Copper catalyst (e.g., CuI) | Aryl halides + Amines | Classic method, recent advances for milder conditions. pageplace.deresearchgate.net |

| Deaminative Coupling | Isoamyl nitrite | Benzylamines + Arylboronic acids | Metal-free, operationally simple, mild conditions. rsc.org |

Electrochemical Synthesis Pathways for Benzylamine Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for stoichiometric oxidants or metal catalysts. researchgate.net In the context of benzylamine derivatives, electrochemical methods can be used to forge new bonds or modify existing structures through controlled oxidation or reduction processes.

One approach involves the electrochemical generation of reactive intermediates. For example, the oxidation of 1,4-dihydroxybenzene derivatives can produce p-benzoquinone species in situ. academie-sciences.fr These electrophilic quinones can then react with benzylamine derivatives via a Michael-type addition to form new C-N bonds, leading to the synthesis of substituted p-benzoquinone derivatives under green conditions. academie-sciences.fr

Another strategy is the direct electrochemical oxidative coupling of benzylamines. Subjecting benzylamine to a constant voltage in an undivided cell can lead to self-oxidative coupling, forming imines with high yields. nih.gov This process can be mediated by various electrode materials, including stainless steel, carbon, or more sophisticated metal-organic framework (MOF) catalysts. nih.gov Furthermore, electrochemical methods can achieve the selective oxidative cleavage of the benzyl (B1604629) C–N bond under metal-free conditions, converting various benzylamines into their corresponding aldehydes in moderate to good yields. mdpi.com These reactions highlight the versatility of electrochemistry in modern organic synthesis, providing pathways that are both environmentally friendly and highly efficient. researchgate.net

Table 3: Examples of Electrochemical Synthesis Involving Benzylamine Derivatives

| Starting Material(s) | Electrode/Mediator | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Carbon anode/cathode, TEAB | N-Benzylidene-1-phenylmethanamine (Imine) | 96 (GC) | nih.gov |

| (4-tert-Butylphenyl)methanamine | TsOH·H₂O, Et₄NBF₄ | 4-tert-Butylbenzaldehyde | 85 | mdpi.com |

| (4-Chlorophenyl)methanamine | TsOH·H₂O, Et₄NBF₄ | 4-Chlorobenzaldehyde | 76 | mdpi.com |

| 1,4-Dihydroxybenzene + Benzylamine | Carbon electrode | 2,5-bis(Benzylamino)-p-benzoquinone | High | academie-sciences.fr |

Protecting Group Strategies in the Synthesis of Complex this compound Architectures

In the multistep synthesis of complex molecules like this compound and its analogues, protecting groups are indispensable tools. jocpr.com They temporarily mask reactive functional groups, such as amines, to prevent unwanted side reactions during transformations at other parts of the molecule. jocpr.com The selection of an appropriate protecting group depends on its stability to the reaction conditions and the ease of its selective removal. jocpr.com

For the amino group in a benzylamine moiety, several common protecting groups are employed. The tert-Butoxycarbonyl (Boc) group is widely used and is stable to a variety of conditions but can be readily removed with acid (e.g., trifluoroacetic acid). creative-peptides.com The Benzyloxycarbonyl (Cbz or Z) group is another classic choice, which is stable to mild acidic and basic conditions and is typically cleaved by catalytic hydrogenation. creative-peptides.com The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is notable for its lability under mild basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups. creative-peptides.com

An effective protecting group strategy, particularly for complex architectures, relies on the concept of orthogonality. jocpr.com Orthogonal protecting groups can be removed under distinct conditions without affecting each other. jocpr.com For a molecule like this compound, one might need to protect the amine with an acid-labile Boc group while another part of the molecule bears a base-labile group. This allows for sequential, selective deprotection and functionalization, which is crucial for controlling the regioselectivity and stereochemistry of synthetic transformations. jocpr.com

Table 4: Common Protecting Groups for Amines and Their Removal Conditions

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Mild to strong acid (e.g., TFA, HCl). creative-peptides.com |

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂OCO- | Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH). creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., Piperidine in DMF). creative-peptides.com |

| p-Toluenesulfonyl | Tosyl, Ts | CH₃C₆H₄SO₂- | Strong reducing agents (e.g., Na/liquid NH₃). creative-peptides.com |

| Trifluoroacetyl | Tfa | CF₃CO- | Mild base (e.g., Piperidine, NaOH). creative-peptides.com |

Molecular Design and Derivative Chemistry of 4 Heptyloxy Benzylamine

N-Alkylation and N-Acylation Reactions to Form Secondary and Tertiary Amines

The primary amine group in 4-Heptyloxy-benzylamine is a key site for derivatization through N-alkylation and N-acylation, leading to the formation of secondary and tertiary amines, and amides, respectively. These reactions are fundamental in organic synthesis for building molecular complexity.

N-Alkylation is commonly achieved through reactions with alkyl halides or via reductive amination. A more contemporary and atom-economical approach is the "hydrogen borrowing" or "hydrogen auto-transfer" catalysis, which uses alcohols as alkylating agents with a metal catalyst, releasing only water as a byproduct. researchgate.netnih.gov Transition metal complexes, particularly those involving ruthenium and iridium, are effective catalysts for the N-alkylation of amines with alcohols. nih.govnih.gov For instance, manganese pincer complexes have also been shown to efficiently catalyze the selective N-alkylation of various amines with alcohols under basic conditions. nih.gov These methods allow for the introduction of a wide range of alkyl groups onto the nitrogen atom of this compound. The reaction typically involves the oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction to the secondary amine. nih.gov Repeating this process can yield tertiary amines.

N-Acylation converts the primary amine into an amide, a functional group prevalent in many biologically active molecules. nih.gov This transformation is typically performed using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net A greener approach involves the use of N-acylbenzotriazoles, which react efficiently with amines in aqueous media to produce amides in high yields. nih.govresearchgate.net This method is advantageous due to its mild reaction conditions and the avoidance of hazardous reagents. nih.gov

These transformations are pivotal for modifying the polarity, basicity, and hydrogen-bonding capabilities of the parent molecule.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Benzylamines

| Transformation | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Ruthenium or Iridium Catalyst, Base | Secondary/Tertiary Amine | nih.gov |

| N-Alkylation | Alcohol, Manganese Pincer Complex, Base | Secondary Amine | nih.gov |

| N-Alkylation | Nitrile, Pd/C or Rh/C Catalyst, H₂ | Secondary/Tertiary Amine | rsc.org |

| N-Acylation | Acyl Chloride or Acid Anhydride | Amide | researchgate.net |

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution and C-H Activation

The benzene (B151609) ring of this compound is amenable to functionalization, primarily through electrophilic aromatic substitution (EAS) and modern transition-metal-catalyzed C-H activation.

Electrophilic Aromatic Substitution (EAS) is a classic method for introducing substituents onto an aromatic ring. uomustansiriyah.edu.iq The reactivity and orientation of the incoming electrophile are governed by the existing substituents. In this compound, both the heptyloxy group (-OC₇H₁₅) and the aminomethyl group (-CH₂NH₂) are activating, ortho-, para-directing groups. Since these two groups are para to each other, substitution is directed to the positions ortho to the strongly activating heptyloxy group (C3 and C5). Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃). masterorganicchemistry.com

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid like AlCl₃. masterorganicchemistry.com

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

The mechanism for these reactions involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex, followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

C-H Activation represents a more modern and efficient strategy for forming new bonds directly from C-H bonds, often with higher selectivity and atom economy. nih.govresearchgate.net Palladium-catalyzed reactions, for example, can functionalize benzylic C-H bonds. labxing.comresearchgate.net This approach can introduce a variety of functional groups onto the aromatic ring or the benzylic position, sometimes with regioselectivity that is complementary to classical EAS reactions. nih.gov These methods often involve a directing group to position the metal catalyst near a specific C-H bond, though non-directed functionalizations are also possible. nih.govresearchgate.net

Achieving regioselectivity in aromatic functionalization is a key synthetic challenge. While the term "para-selective" typically refers to substitution at the position opposite an existing group, in this compound, the primary substituents are already para to each other. Therefore, functionalization focuses on achieving high selectivity at the remaining available positions (C3 and C5, which are ortho to the heptyloxy group and meta to the aminomethyl group).

Modern synthetic methods are increasingly focused on directing C-H functionalization to specific sites. While ortho- and meta-directing strategies are well-developed, remote para-C-H functionalization remains a significant challenge. rsc.org Strategies for achieving high regioselectivity often rely on steric hindrance or specialized directing groups that position a catalyst to act on a specific C-H bond. For a molecule like this compound, the powerful ortho-directing influence of the alkoxy group dominates, making selective functionalization at the C3 and C5 positions the most probable outcome with electrophilic reagents.

Schiff Base Conjugates Incorporating the 4-Heptyloxy-benzylidene Unit

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). jetir.org This reaction is a reversible process that usually requires mild acid catalysis and removal of water to drive the equilibrium toward the product. semanticscholar.org

This compound can serve as the amine component in Schiff base synthesis, reacting with a variety of aromatic and aliphatic aldehydes to form N-(4-heptyloxybenzyl)imines. These conjugates are of significant interest due to their wide range of biological activities and applications in coordination chemistry. jetir.orgalayen.edu.iq

Alternatively, the structurally related 4-heptyloxy-benzylidene moiety is formed when 4-heptyloxybenzaldehyde is used as the carbonyl component and is condensed with a different primary amine. researchgate.net The resulting Schiff base incorporates the 4-heptyloxy-benzylidene unit, which is characterized by the C₆H₄(OC₇H₁₅)-CH=N-R structure. The synthesis is straightforward and often proceeds by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol. jetir.orgiarconsortium.org

Table 2: Examples of Schiff Base Formation

| Amine Component | Aldehyde Component | Resulting Moiety | Reference |

|---|---|---|---|

| This compound | R-CHO (various aldehydes) | N-(4-heptyloxybenzyl)imine | jetir.org |

| R-NH₂ (various amines) | 4-Heptyloxybenzaldehyde | 4-Heptyloxy-benzylidene | researchgate.netiarconsortium.org |

| 4-Aminobenzoic acid | 4-Hydroxybenzaldehyde | 4-(4-Hydroxybenzylidene)aminobenzoic acid | rsc.org |

Hybrid Molecules Featuring the Heptyloxybenzylamine Scaffold (e.g., Benzofuran-Linked Systems)

The 4-heptyloxybenzylamine scaffold can be incorporated into larger, hybrid molecules to combine its structural features with those of other pharmacologically important moieties, such as benzofuran. researchgate.net Benzofuran derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities. researchgate.netnih.gov

Molecular hybridization is a strategy used in medicinal chemistry to design new compounds by linking two or more different pharmacophoric units. nih.gov This can lead to molecules with enhanced activity or a novel mechanism of action. A hybrid molecule featuring the heptyloxybenzylamine scaffold could be synthesized by creating a covalent linkage, such as an amide, ether, or carbon-carbon bond, between the 4-heptyloxybenzylamine core and a benzofuran ring system.

For example, a benzofuran carboxylic acid could be coupled with this compound via standard peptide coupling methods to form an amide bond, linking the two scaffolds. Such synthetic strategies open avenues to new chemical entities with potentially valuable properties. nih.govresearchgate.net

Stereochemical Considerations in the Synthesis of Chiral this compound Analogues

Stereochemistry is a critical aspect of molecular design, as the three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity. While this compound itself is achiral, chiral analogues can be synthesized by introducing one or more stereocenters.

A common strategy to create a chiral benzylamine (B48309) is through the asymmetric synthesis of the amine itself. This can be achieved by:

Asymmetric Reductive Amination: The condensation of 4-heptyloxybenzaldehyde with ammonia (B1221849) or an ammonia equivalent, followed by the stereoselective reduction of the resulting imine using a chiral catalyst or reducing agent, can produce a chiral primary amine with a stereocenter at the benzylic carbon.

Resolution of a Racemic Mixture: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers using chiral resolving agents or chiral chromatography.

Furthermore, modern synthetic methods, such as photoredox catalysis, have been developed for the stereoselective synthesis of complex chiral amine derivatives. nih.gov For example, cycloaddition reactions can be employed to construct highly functionalized and stereochemically rich cyclohexylamine derivatives. nih.gov The synthesis of chiral analogues is essential for studying structure-activity relationships and for the development of enantiomerically pure therapeutic agents. researchgate.net

Lack of Specific Research on this compound Derivatives Prevents Article Generation

Scientific databases and academic journals contain extensive research on compounds with similar structural features, such as Schiff bases derived from 4-heptyloxybenzaldehyde and various anilines (e.g., N-(4-heptyloxybenzylidene)-4'-alkylanilines). These studies provide a wealth of information on the principles of mesogen design, phase identification, and the influence of molecular architecture on liquid crystalline behavior. For instance, research on 2,4-bis(4'-n-heptyloxybenzoyloxy)-benzylidene-4''-n'-alkoxy anilines details the exhibition of nematic and smectic phases. researchgate.netresearchgate.net Similarly, studies on other 4-alkyloxybenzylidene-4'-alkyloxyanilines describe their rich polymorphism, including nematic, smectic A, C, B, I, and G phases. researchgate.net

However, these compounds are not direct derivatives of this compound. Constructing an article based on these analogous systems would violate the explicit instruction to focus solely on the specified compound and would amount to extrapolation. The principles discussed in the literature for related molecules—such as the impact of alkyl chain length on mesophase stability and the methodologies for phase characterization—are well-established. researchgate.netresearchgate.net Yet, applying these general principles to a compound that has not been specifically synthesized and characterized for its liquid crystalline properties would be speculative and scientifically unsound.

Therefore, to maintain scientific accuracy and adhere strictly to the provided constraints, the requested article on the liquid crystalline properties of this compound derivatives cannot be produced at this time. Should the user wish to broaden the scope to include related and well-documented mesogenic compounds containing the 4-heptyloxybenzyl group, a detailed article could be generated based on the available research.

Liquid Crystalline Properties and Mesomorphic Behavior of 4 Heptyloxy Benzylamine Derivatives

Influence of Molecular Architecture on Mesomorphic Transitions

Role of Central Linker Groups (e.g., Azomethine) in Mesogen Formation

The Schiff base linker creates a "stepped" core structure, which can influence the packing of the molecules and, consequently, the type of mesophase formed. This non-coplanarity can disrupt the lamellar arrangement required for smectic phases, thereby enhancing the stability of the nematic phase. The stability of the imine bond within the azomethine group also ensures that the liquid crystalline phases are stable over a wide temperature range.

Furthermore, the electronic properties of the azomethine group, including its ability to participate in π-conjugation with the adjacent benzene (B151609) rings, contribute to the anisotropic intermolecular forces that drive the formation of liquid crystalline phases. The versatility of the azomethine linker allows for its incorporation into a wide variety of molecular architectures, leading to a diverse range of mesomorphic behaviors. The ability of the azomethine group to undergo light-induced isomerization can also be harnessed to alter the shape and orientation of the molecules within a liquid crystal phase, although this is beyond the scope of the current discussion.

Research on analogous series, such as the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines, highlights the importance of the azomethine linker in conjunction with other molecular features in determining the mesomorphic properties. In these compounds, the combination of the azomethine group with terminal alkoxy and benzyloxy groups leads to the formation of smectic A phases.

Supramolecular Chemistry and Self Assembly of 4 Heptyloxy Benzylamine Systems

Non-Covalent Interaction Motifs (Hydrogen Bonding, π-π Stacking, Electrostatic Forces)

The self-assembly and molecular recognition capabilities of 4-Heptyloxy-benzylamine are governed by a combination of non-covalent interactions. These weak, reversible forces dictate the structure and stability of the resulting supramolecular architectures.

Hydrogen Bonding: The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, while the nitrogen atom can also act as a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, creating chains or cyclic motifs that link molecules together. This type of interaction is fundamental in the pre-organization of molecules, guiding them into specific arrangements that can facilitate further assembly or reaction. nih.govnih.gov

π-π Stacking: The benzene (B151609) ring provides a platform for π-π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent aromatic rings align, contributing to the stability of the assembly. nih.govmdpi.com In systems involving benzylamine (B48309) derivatives, π-stacking interactions have been shown to stabilize dimeric structures that can act as templates for more complex formations. nih.govnih.gov The strength and geometry of these interactions are influenced by the electronic nature of the aromatic ring and its substituents. nih.gov

Electrostatic Forces: The amine group can be protonated to form a positively charged benzylammonium cation. This charge enables strong electrostatic interactions with anionic species, such as counter-ions or negatively charged surfaces and molecular clusters like polyoxometalates. These Coulombic forces are long-range and play a crucial role in the formation of organic-inorganic hybrid materials and coordination networks. ox.ac.uk

| Interaction Type | Participating Moiety | Role in Supramolecular Assembly |

| Hydrogen Bonding | Primary Amine (-NH₂) | Directs molecular association and pre-organization. |

| π-π Stacking | Benzene Ring | Stabilizes assemblies through parallel or offset stacking. |

| Electrostatic Forces | Benzylammonium Cation (-CH₂NH₃⁺) | Drives interaction with anionic species and surfaces. |

| Van der Waals Forces | Heptyloxy Chain (-OC₇H₁₅) | Promotes ordering and packing in condensed phases. |

Host-Guest Recognition Phenomena Involving Benzylamine Derivatives

Host-guest chemistry involves the binding of a "guest" molecule within the cavity or binding site of a larger "host" molecule. youtube.com The formation of these host-guest complexes is driven by the same non-covalent interactions that govern self-assembly. nih.gov Benzylamine derivatives are well-suited to act as guests due to their defined size, shape, and multiple interaction sites.

Macrocyclic hosts such as cyclodextrins, calixarenes, and cyclophanes possess cavities that can accommodate guest molecules. nih.govnih.gov this compound can function as a guest, with its binding driven by a combination of forces:

The aromatic ring can engage in π-π stacking with aromatic panels within the host. rsc.org

The ammonium (B1175870) group can form hydrogen bonds or ion-dipole interactions with polar functionalities on the host.

The hydrophobic heptyloxy tail can be encapsulated within the nonpolar cavity of hosts like cyclodextrins, driven by the hydrophobic effect. nih.gov

Computational and synthetic studies on the related molecule 4-hydroxybenzylamine (B1666329) have shown its ability to form cyclic dimers through hydrogen bonds, which then act as templates to synthesize larger azacyclophane hosts. nih.govnih.gov These azacyclophanes are noted as promising candidates for host-guest studies, possessing cavities capable of binding smaller molecules and ions. nih.gov This highlights the dual role that benzylamine derivatives can play, acting as building blocks for hosts as well as functioning as guests themselves.

Formation of Supramolecular Networks and Coordination Polymers

The ability of this compound to act as a ligand allows for its use in the construction of highly ordered, extended structures like supramolecular networks and coordination polymers. Coordination polymers are formed by linking metal ions with organic ligands, creating one-, two-, or three-dimensional networks. researchgate.netnih.govknu.ac.krresearchgate.net

The incorporation of a this compound-type ligand into such a polymer would introduce the long alkyl chains into the network. These chains could fill the pores of the network or extend into the space between layers, influencing the packing of the polymer chains and modifying the material's properties, such as its solubility and thermal stability.

Self-Assembly Mechanisms in Polyoxometalate-Benzylamine Systems

Polyoxometalates (POMs) are a class of inorganic metal-oxo nanoclusters that are typically anionic. frontiersin.orgnih.gov Their well-defined size, shape, and high negative charge make them excellent building blocks for constructing organic-inorganic hybrid materials through self-assembly. redoxactivematerialsgroup.comresearchgate.net

The primary mechanism for the self-assembly of this compound with POMs is electrostatic interaction. In acidic or neutral aqueous solutions, the benzylamine's amino group becomes protonated, forming a cationic benzylammonium species. This cation then associates strongly with the anionic surface of the POM cluster.

This electrostatic pairing transforms the this compound into an amphiphilic, surfactant-like molecule, with the POM cluster acting as a large, polar headgroup and the heptyloxy-benzyl moiety serving as the hydrophobic tail. gla.ac.uknih.gov In solution, these hybrid amphiphiles can self-assemble into higher-order structures to minimize the unfavorable contact between the hydrophobic tails and the aqueous solvent. Depending on the concentration, solvent, and the specific geometry of the hybrid, various aggregates can form, including:

Micelles: Spherical structures with a hydrophobic core of alkyl chains and a corona of POM headgroups.

Vesicles: Hollow, bilayer structures where the hydrophobic tails form a membrane, with POMs facing both the inner and outer aqueous environments. gla.ac.uknih.gov

This self-assembly process allows for the creation of novel materials where the unique redox, catalytic, or photochemical properties of the POMs are integrated into a soft matter context. researchgate.netgla.ac.uk

Fabrication of Self-Assembled Monolayers (SAMs) and Organized Thin Films

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a solid substrate. rsc.orgrsc.org The formation of SAMs requires a molecule with a specific headgroup that can anchor to the substrate, a central backbone, and a tail group that defines the surface properties of the monolayer.

This compound possesses the necessary structural features to form SAMs on various substrates.

Anchor Group: The primary amine group can serve as an effective anchor to various surfaces. It can bind to gold surfaces, or more commonly, react with oxide surfaces (e.g., SiO₂, TiO₂, mica) through covalent bond formation or strong physisorption. Research has shown that benzyl (B1604629) derivatives, such as benzyl halides, can graft onto TiO₂ surfaces to form uniform monolayers. nih.gov

Backbone and Tail: The benzyl group acts as a rigid spacer, and the heptyloxy chain functions as the tail. Once a number of molecules are anchored to the surface, the van der Waals interactions between the adjacent heptyloxy chains drive the molecules to pack into a dense, ordered arrangement, minimizing free energy.

The resulting SAM would present a hydrophobic surface due to the exposed alkyl chains. Such organized thin films are crucial in applications ranging from surface passivation and corrosion inhibition to the fabrication of molecular electronics and biosensors. rsc.org

Dynamic Supramolecular Systems and Responsive Architectures

A key feature of supramolecular chemistry is the reversibility of the non-covalent interactions, which imparts a dynamic nature to the resulting assemblies. rsc.org Unlike covalently linked polymers, supramolecular systems exist in an equilibrium between the assembled state and their individual components. digitellinc.com This allows them to adapt their structure in response to changes in their environment, leading to the creation of "smart" or responsive materials. rsc.org

Assemblies of this compound are inherently dynamic. The hydrogen bonds, electrostatic interactions, and π-π stacking that hold the structures together can be disrupted or modulated by external stimuli:

pH: Changing the pH of the solution will alter the protonation state of the amine group. At low pH, the group is protonated (-NH₃⁺), favoring strong electrostatic interactions. At high pH, it is neutral (-NH₂), favoring hydrogen bonding. This switch can be used to trigger the assembly or disassembly of structures, particularly in POM-benzylamine hybrid systems. nih.gov

Temperature: An increase in temperature can provide enough thermal energy to overcome the weak van der Waals forces holding the heptyloxy chains together, leading to a phase transition or disassembly of ordered structures like SAMs or liquid crystalline phases.

Solvent Polarity: Changing the solvent can alter the strength of hydrophobic interactions, potentially causing aggregates like micelles to break apart or restructure.

Competitive Guests: In host-guest systems, the introduction of a guest molecule with a higher binding affinity for the host can displace the this compound, demonstrating dynamic competition. nih.gov

This responsive behavior is central to the development of materials for applications in drug delivery, sensing, and self-healing systems, where controlled assembly and disassembly are required. rsc.orgnih.gov

Applications in Advanced Materials Science Involving 4 Heptyloxy Benzylamine

Functional Materials for Display Technologies and Optoelectronics

The development of liquid crystals (LCs) is central to modern display and optoelectronic technologies. The performance of these materials is highly dependent on the molecular structure of their constituent compounds, which must be capable of forming ordered, yet fluid, mesophases. Benzylamine (B48309) derivatives, particularly when transformed into Schiff bases (imines), are a foundational class of compounds used to create these liquid crystals.

The synthesis of liquid crystals often involves the condensation reaction between an aldehyde and an amine. For instance, Schiff bases prepared by condensing substituted benzaldehydes with alkyloxy anilines are widely studied for their liquid crystalline properties. The general structure, featuring two or more aromatic rings connected by a linking group and bearing terminal flexible chains, is a classic design for so-called calamitic (rod-like) liquid crystals. rsc.org

The 4-heptyloxy group in 4-heptyloxy-benzylamine plays a crucial role in this context. The length and flexibility of such terminal alkyl or alkoxy chains are critical factors in determining the type and temperature range of the liquid crystal phases (mesophases) that a molecule can exhibit. Variations in the chain length can influence the transition temperatures between crystalline, smectic, nematic, and isotropic liquid states. kpi.uanih.gov Research on analogous systems has shown that molecules with alkoxy chains of intermediate length, such as heptyloxy, are effective at inducing and stabilizing desirable mesophases like the nematic (N) and various smectic (S) phases. kpi.ua

| Compound Class | Observed Liquid Crystal Phases | Significance of Alkoxy Chain |

| Benzylidene-alkoxy aniline (B41778) derivatives | Nematic (N), Smectic A (SmA), Smectic C (SmC) kpi.ua | Determines the stability and type of mesophase; longer chains tend to favor smectic phases. kpi.ua |

| Phenyl benzoate (B1203000) derivatives | Nematic (N), Tilted Smectic (SmC) rsc.org | Influences the temperature range of the liquid crystal phases. rsc.org |

| Lanthanide Schiff base complexes | Smectic A (SmA) researchgate.net | The ligand's structure, including terminal chains, dictates the mesomorphic behavior of the metal complex. researchgate.net |

Integration into Polymeric Materials and Composites

The integration of specific chemical functionalities into polymers and composites is a key strategy for creating materials with tailored properties. Benzylamine and its derivatives are utilized in polymer science primarily due to the reactivity of the primary amine (-NH₂) group.

One of the most significant applications for primary amines in polymer chemistry is as a curing agent, or hardener, for epoxy resins. nih.gov The curing process involves the reaction of the amine's active hydrogen atoms with the epoxide rings of the resin, leading to the formation of a cross-linked, three-dimensional polymer network. rsc.org This network structure is responsible for the final material's high mechanical strength, thermal stability, and chemical resistance. Aromatic amines are known to impart greater heat and chemical resistance compared to aliphatic amines. rsc.org

While direct studies on this compound as a curing agent are not prominent, its structure contains the necessary primary amine functionality to participate in epoxy curing reactions. The key characteristics it would bring to such a system can be inferred from its structure:

Reactivity : The primary amine group allows it to act as a cross-linker.

Property Modification : The long, nonpolar heptyloxy tail could influence the properties of the resulting polymer. It might increase the hydrophobicity of the material, improve its compatibility with nonpolar fillers or polymers, or act as an internal plasticizer to enhance flexibility.

Furthermore, benzylamine itself can be used as a precursor in the synthesis of polymers. For example, it is a starting material for creating N-benzylmaleimide, a monomer that can be polymerized to form aromatic polymaleimides known for their excellent thermal stability. kpi.ua Similarly, poly(vinyl benzyl (B1604629) amine) is a polymer that features a primary amine group, making it an effective cross-linking agent for epoxy or polyurethane systems. This underscores the fundamental utility of the benzylamine moiety in creating and modifying robust polymer networks.

| Amine Type | Role in Polymer/Composite | Resulting Properties |

| Aliphatic Amines | Epoxy Curing Agent | Rapid room-temperature curing, good mechanical properties. rsc.org |

| Aromatic Amines | Epoxy Curing Agent | Enhanced thermal and chemical resistance compared to aliphatic-cured systems. rsc.orgnih.gov |

| Cycloaliphatic Amines | Epoxy Curing Agent | Excellent chemical and mechanical properties, suitable for low-VOC coatings. |

| Benzylamine Derivatives | Polymer Precursor | Used to synthesize monomers for high-stability polymers like aromatic polymaleimides. kpi.ua |

Development of Fire-Retardant Materials with Benzylamine Components

The development of effective, halogen-free flame retardants is a critical area of materials science. Nitrogen-containing compounds are a cornerstone of many modern flame-retardant systems, often working in synergy with phosphorus-based compounds. osti.gov These systems, known as intumescent flame retardants (IFRs), function by swelling upon heating to form a porous, insulating char layer on the material's surface. rsc.org

This char layer acts as a physical barrier, slowing the transfer of heat to the underlying polymer and limiting the release of flammable volatile gases into the flame zone. udel.edu Amines and their derivatives play a crucial role in this process. During decomposition, they can release non-combustible gases like ammonia (B1221849), which dilutes the oxygen supply and flammable gases in the gas phase. nih.gov In the condensed phase, they contribute to the chemical reactions that form the protective char.

Benzylamine is explicitly identified as a potential raw material for synthesizing phosphorus-nitrogen (P-N) based flame retardants. This highlights the recognized utility of the benzylamine structure in this field. The synergy between phosphorus and nitrogen is well-established; phosphorus compounds promote char formation (acting as an acid source), while nitrogen compounds (like amines) act as blowing agents to create the insulating foam structure. nih.govosti.gov

Conceptually, this compound could serve as a nitrogen source in such a fire-retardant formulation.

Nitrogen Source : The benzylamine part of the molecule provides the nitrogen functionality essential for the blowing action in an intumescent system and for P-N synergy.

Molecular Design : As a reactive flame retardant, the amine group could potentially be grafted onto a polymer backbone, preventing it from leaching out over time—a common problem with additive flame retardants.

Influence of Alkoxy Chain : The heptyloxy tail would modify the molecule's thermal degradation profile and its compatibility with the host polymer. This could be leveraged to optimize its distribution within a polymer matrix and control the temperature at which its flame-retardant action is initiated.

| Component Type | Mechanism of Action in Fire Retardancy | Example |

| Nitrogen-Based (e.g., Amines) | Acts as a blowing (spumific) agent, releasing non-flammable gases (NH₃, N₂) to swell the char and dilute flammable volatiles. | Melamine, Guanidine, Benzylamine |

| Phosphorus-Based | Acts as an acid source, catalyzing dehydration and char formation in the condensed phase. kpi.uaosti.gov | Ammonium (B1175870) Polyphosphate (APP) |

| Carbon Source | Forms the char itself, creating the insulating barrier. rsc.org | Pentaerythritol |

| N-Alkoxyamines | Act as radical quenchers in the gas phase, interrupting the chemical chain reactions of combustion. nih.gov | T-TEMPOC |

Bio-Inspired Materials and Nanomaterials (Conceptual Exploration)

Nature provides extensive inspiration for the design of advanced materials through the principle of self-assembly. rsc.org Many biological structures are formed by the spontaneous organization of molecules into ordered, functional architectures. A key driver of this process is amphiphilicity, where molecules possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.gov Peptide amphiphiles, for instance, consist of a hydrophobic alkyl tail and a hydrophilic peptide headgroup, and they self-assemble in water to form nanostructures like micelles, nanofibers, or nanotubes. nih.gov

This compound is a classic amphiphilic molecule:

Hydrophobic Tail : The seven-carbon heptyloxy chain is nonpolar and hydrophobic.

Hydrophilic Head : The benzylamine group is polar and hydrophilic.

This dual character suggests that this compound has the potential to self-assemble into supramolecular structures. kpi.ua In an aqueous environment, these molecules would be expected to organize themselves to minimize the unfavorable contact between the hydrophobic tails and water, leading to the formation of aggregates like micelles or vesicles. Conversely, on a polar surface, they could form a self-assembled monolayer (SAM) with the amine groups binding to the surface and the heptyloxy tails oriented outwards, creating a hydrophobic coating.

This capacity for self-organization is foundational to the bottom-up fabrication of nanomaterials. The supramolecular structures formed by such amphiphiles can serve as templates or scaffolds for creating more complex nanomaterials. For example, self-assembled aggregates could be used to encapsulate other molecules for delivery applications or to template the synthesis of inorganic nanoparticles. researchgate.net

The study of amphiphilic dendrons, which are branched molecules with similar hydrophobic/hydrophilic sections, shows they can form varied structures like helical nanofibers and ribbon-like assemblies. nih.gov This demonstrates that precise control over molecular architecture can lead to a rich variety of self-assembled morphologies. The relatively simple structure of this compound makes it a useful model compound for exploring these fundamental principles of bio-inspired self-assembly and their application in nanotechnology.

Computational and Theoretical Investigations of 4 Heptyloxy Benzylamine Systems

Quantum Chemical Calculations (DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical approaches are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distributions, and energetics. indexcopernicus.com DFT, in particular, offers a good balance between accuracy and computational cost, making it a widely used tool for studying molecules of this size. dergipark.org.trnih.gov

The electronic structure of 4-heptyloxy-benzylamine dictates its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). irjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the nitrogen atom in the amine group. Conversely, the LUMO would likely be distributed over the aromatic ring's anti-bonding orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the electrophilic and nucleophilic sites of the molecule. irjweb.comnih.gov In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, making them nucleophilic centers, while the hydrogen atoms of the amine group would carry partial positive charges, acting as electrophilic sites. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzylamine (B48309) Derivative This table presents illustrative data calculated for a similar molecule using DFT (B3LYP/6-311G(d,p)) to demonstrate the typical output of such an analysis.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.53 | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.83 | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. nih.gov |

The flexibility of the heptyloxy chain and the benzylamine group allows this compound to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov By systematically rotating the rotatable bonds (e.g., C-O, C-C bonds in the alkyl chain, and C-N bond), a potential energy surface can be generated.

The resulting energetic profile reveals local and global energy minima, corresponding to stable conformers, and transition states, which are the energy maxima on the pathway between conformers. This information is crucial for understanding how the molecule's shape influences its packing in condensed phases and its interaction with biological targets. For this compound, the extended "all-trans" conformation of the heptyloxy chain is typically expected to be a low-energy state, but interactions with other molecules or a solvent could favor folded conformations.

Computational methods are invaluable for studying the mechanisms of chemical reactions. For the synthesis of this compound, a common route would be the reductive amination of 4-heptyloxybenzaldehyde. DFT calculations can be employed to model the entire reaction pathway.

This involves:

Identifying Intermediates and Transition States: Calculating the structures and energies of all reactants, products, intermediates (like the imine formed between the aldehyde and ammonia (B1221849)/amine source), and transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

Determining Reaction Energetics: Comparing the energies of reactants and products indicates whether the reaction is exothermic or endothermic.

Such studies can help optimize reaction conditions by providing a molecular-level understanding of the reaction mechanism, for instance, by showing how a catalyst lowers the activation energy of a key step. researchgate.net

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are difficult to observe experimentally. ulster.ac.uk For an amphiphilic molecule like this compound, with a polar amine "head" and a long nonpolar "tail," MD simulations are particularly useful for studying self-assembly and intermolecular interactions in various environments. nih.gov

In a simulated aqueous environment, for example, these molecules would be expected to aggregate to minimize the unfavorable contact between the hydrophobic heptyloxy chains and water. MD simulations can predict the formation of structures like micelles or bilayers. researchgate.netmdpi.comnih.gov The simulations track the trajectories of each atom based on a force field, allowing for the analysis of:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amine groups of neighboring molecules or with solvent molecules.

Van der Waals Interactions: The hydrophobic interactions and packing between the heptyloxy chains that drive the self-assembly process.

Structural Evolution: The step-by-step process of how individual molecules aggregate to form larger, ordered structures.

These simulations provide a dynamic picture of how intermolecular forces govern the macroscopic behavior of the material. researchgate.net

Structure-Activity Relationship (SAR) Derivations via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use computational approaches to build mathematical models that correlate molecular features with activity. nih.gov

For this compound, a QSAR study would involve:

Creating a Dataset: Synthesizing and testing a series of analogues with variations in structure (e.g., changing the length of the alkyl chain, adding substituents to the aromatic ring).

Calculating Molecular Descriptors: For each analogue, a wide range of descriptors are calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods are used to build a regression model that links the descriptors to the observed biological activity.

The resulting model can predict the activity of new, unsynthesized compounds and provide insights into the key molecular features required for activity. For example, a model might reveal that increasing the length of the alkyl chain enhances hydrophobic interactions and improves potency up to a certain point. scispace.commdpi.com

Ligand-Protein Docking Studies for Biological Interactions (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. imrpress.comnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interactions. jchps.com

A conceptual docking study of this compound into a hypothetical protein binding site would involve the following steps:

Preparation: Obtaining or modeling the 3D structures of both this compound (the ligand) and the target protein. The binding site on the protein is identified.

Sampling: The docking algorithm explores various possible conformations of the ligand within the binding site, considering its rotational and translational freedom. imrpress.com

Scoring: A scoring function is used to estimate the binding affinity for each pose, calculating a score based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net The pose with the best score is predicted as the most likely binding mode.

Future Perspectives and Emerging Research Directions

Rational Design of Multifunctional 4-Heptyloxy-benzylamine Derivatives

The rational design of derivatives of this compound is a key area for future research, aiming to create multifunctional molecules with tailored properties. This approach involves the strategic modification of the molecular structure to introduce new functionalities or to enhance existing ones. The inherent liquid crystalline potential of long-chain alkoxybenzylamines provides a foundational platform for developing novel stimuli-responsive materials.

One promising direction is the incorporation of photo-switchable moieties, such as azobenzene (B91143) groups, into the molecular architecture. This would allow for the reversible control of the material's properties, like its liquid crystalline phase or self-assembly behavior, using light. Such photo-responsive materials could find applications in optical data storage, molecular switches, and smart windows.

Furthermore, the introduction of chiral centers or other functional groups could lead to the development of derivatives with unique optical, electronic, or biological properties. For example, the design of this compound derivatives with specific recognition sites could enable their use as sensors for detecting particular molecules or ions. The exploration of chalcone (B49325) derivatives with 4-benzyloxy moieties as multifunctional agents in other contexts suggests a viable strategy for designing novel compounds based on the this compound scaffold. nih.gov

A summary of potential multifunctional derivatives and their envisioned applications is presented in Table 1.

| Derivative Class | Functional Moiety | Potential Functionality | Potential Application |

| Photo-responsive | Azobenzene, Spiropyran | Light-induced phase transitions, Reversible color change | Optical data storage, Smart windows, Molecular switches |

| Chiral | Chiral centers | Circularly polarized luminescence, Chiral recognition | Chiral sensors, Enantioselective catalysis |

| Biologically Active | Pharmacophores | Targeted drug delivery, Antimicrobial activity | Advanced therapeutics, Medical diagnostics |

| Metal-chelating | Ligands (e.g., bipyridine) | Metal ion sensing, Catalysis | Environmental monitoring, Industrial catalysis |

Integration with Nanoscience and Nanotechnology for Novel Applications

The amphiphilic nature of this compound makes it an excellent candidate for integration with nanoscience and nanotechnology. Its ability to self-assemble and interact with surfaces can be exploited to create novel nanomaterials with tailored functionalities.

A significant area of emerging research is the use of this compound and its derivatives as functionalizing agents for nanoparticles, particularly gold nanoparticles. missouristate.eduajbls.comrsc.org The benzylamine (B48309) group can act as a capping agent, binding to the surface of the nanoparticles and providing stability, while the heptyloxy tail can be used to control the nanoparticles' solubility and self-assembly behavior. missouristate.edu Such functionalized nanoparticles could have applications in various fields, including catalysis, sensing, and biomedical imaging. For instance, by attaching specific biomolecules to the benzylamine head group, these nanoparticles could be targeted to specific cells or tissues for drug delivery or diagnostic purposes. ajbls.com

Another exciting prospect is the use of this compound as a structure-directing agent or template for the synthesis of mesoporous materials and other nanostructures. researchgate.netrsc.org The self-assembly of this compound into micelles or liquid crystalline phases can create ordered templates around which inorganic precursors can be deposited, leading to the formation of materials with well-defined pore structures. These materials could be utilized in catalysis, separation processes, and as host matrices for guest molecules.

The potential roles of this compound in nanotechnology are summarized in Table 2.

| Application Area | Role of this compound | Resulting Nanomaterial | Potential Use |

| Nanoparticle Functionalization | Surface ligand/capping agent | Stabilized and functionalized nanoparticles | Catalysis, Biosensing, Drug delivery, Medical imaging |

| Template-Directed Synthesis | Structure-directing agent | Mesoporous materials, Nanowires | Catalysis, Adsorption, Separation, Electronics |

| Self-Assembled Monolayers | Molecular building block | Ordered thin films on surfaces | Nanolithography, Surface patterning, Molecular electronics |

| Organogels | Gelator molecule | Fibrillar networks | Controlled release, Tissue engineering |

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Future research will likely focus on developing more environmentally benign and efficient methods for its production and use.

One promising green chemistry approach is the use of ultrasound-assisted synthesis. sciforum.netnih.govnih.govmdpi.com Sonochemistry can significantly accelerate reaction rates, improve yields, and reduce the need for harsh solvents and high temperatures. sciforum.netnih.govnih.govmdpi.com The application of ultrasound to the synthesis of related 4-alkoxy-quinolines and benzamides has demonstrated the potential of this technique for the efficient production of this compound and its derivatives. nih.govnih.govmdpi.com

Another avenue for green synthesis is the exploration of biocatalysis. researchgate.netnih.govmdpi.comnih.govucl.ac.uk Enzymes, such as transaminases, can offer highly selective and environmentally friendly routes to the synthesis of benzylamines. researchgate.net The development of robust and efficient biocatalytic processes for the production of this compound would represent a significant advancement in sustainable chemical manufacturing. nih.govmdpi.comnih.govucl.ac.uk

The use of ionic liquids as recyclable catalysts and reaction media also presents a green alternative to traditional organic solvents. rsc.orgscispace.comx-mol.comnih.govresearchgate.net Ionic liquids can facilitate reactions and simplify product separation, reducing waste and energy consumption. rsc.orgscispace.comx-mol.comnih.govresearchgate.net Research into the application of ionic liquids for the synthesis of this compound could lead to more sustainable production methods.

A comparison of conventional and green synthesis approaches is provided in Table 3.

| Synthesis Approach | Key Principles | Advantages for this compound Synthesis |

| Conventional Methods | Use of organic solvents, high temperatures, and traditional catalysts | Established procedures |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote reaction | Faster reaction times, higher yields, reduced energy consumption, less solvent usage sciforum.netnih.govnih.govmdpi.com |

| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild reaction conditions, biodegradable catalysts, reduced waste researchgate.netnih.govmdpi.comnih.govucl.ac.uk |

| Ionic Liquid Catalysis | Use of ionic liquids as solvents and/or catalysts | Recyclable reaction media, enhanced reaction rates, simplified product isolation rsc.orgscispace.comx-mol.comnih.govresearchgate.net |

Advanced Characterization Techniques for Complex Assemblies

To fully understand and exploit the potential of this compound and its derivatives, advanced characterization techniques are essential for probing the structure and dynamics of their complex assemblies. The ability of these molecules to form liquid crystals, self-assembled monolayers, and other ordered structures necessitates the use of sophisticated analytical methods.

Small-angle X-ray scattering (SAXS) is a powerful technique for characterizing the nanoscale structure of self-assembled systems in solution. researchgate.netnih.govnih.govrsc.orgmpg.de SAXS can provide valuable information on the size, shape, and arrangement of micelles, liquid crystalline domains, and nanoparticle assemblies formed by this compound. researchgate.netnih.govnih.govrsc.orgmpg.de

For studying the structure and dynamics of these materials in the solid state, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Solid-state NMR can provide detailed insights into the molecular conformation, packing, and dynamics within crystalline and liquid crystalline phases.

Scanning probe microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), offer the ability to visualize the self-assembly of this compound derivatives on surfaces with atomic or molecular resolution. These techniques can reveal the two-dimensional organization of molecules in monolayers and thin films, providing crucial information for applications in surface patterning and molecular electronics.

Table 4 outlines key advanced characterization techniques and the information they can provide for this compound assemblies.

| Technique | Abbreviation | Information Obtained | Relevance to this compound |

| Small-Angle X-ray Scattering | SAXS | Size, shape, and arrangement of nanoscale structures in solution | Characterization of micelles, liquid crystal phases, and nanoparticle aggregates researchgate.netnih.govnih.govrsc.orgmpg.de |

| Solid-State Nuclear Magnetic Resonance | ssNMR | Molecular conformation, packing, and dynamics in the solid state | Elucidation of the structure of crystalline and liquid crystalline phases |

| Atomic Force Microscopy | AFM | Surface topography and mechanical properties with nanoscale resolution | Visualization of self-assembled monolayers and thin films |

| Scanning Tunneling Microscopy | STM | Surface electronic structure and topography with atomic resolution | Probing the electronic properties of self-assembled molecular layers |

Q & A

Q. What are the established synthetic routes for 4-Heptyloxy-benzylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves etherification of phenol derivatives followed by amination. For example:

- Etherification : Reacting 4-hydroxybenzylamine with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the heptyloxy group.

- Purification : Column chromatography with hexane/ethyl acetate gradients removes unreacted starting materials .

- Critical Factors : Excess alkylating agents improve etherification efficiency, but prolonged reaction times may lead to side products (e.g., dialkylation). Monitor via TLC or HPLC .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm the presence of the heptyloxy chain (δ ~3.8–4.2 ppm for OCH₂) and benzylamine group (δ ~7.3–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 250–260) .

- HPLC : Assess purity using a C18 column with acetonitrile/water gradients; compare retention times with reference standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at room temperature, away from light and moisture. Avoid long-term storage due to potential degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ fume hoods and NIOSH-approved respirators .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do structural analogs of this compound (e.g., varying alkyl chain lengths) affect physicochemical and biological properties?

- Methodological Answer :

- Design : Synthesize analogs with C5–C9 alkyl chains. Compare logP (octanol-water partition coefficients) to assess hydrophobicity trends .

- Biological Assays : Test antimicrobial or receptor-binding activity using dose-response curves. For example, shorter chains (C5) may enhance solubility but reduce membrane penetration .

Table 1 : Comparative Properties of Alkyloxy-Benzylamine Analogs

| Alkyl Chain Length | logP (Predicted) | MIC (μg/mL, E. coli) |

|---|---|---|

| C5 (Pentyloxy) | 2.8 | 128 |

| C7 (Heptyloxy) | 3.5 | 64 |

| C9 (Nonyloxy) | 4.2 | 32 |

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

- Meta-Analysis : Aggregate data from multiple studies using tools like ChemRxiv or PubChem BioAssay. Apply statistical weighting to account for sample size and methodology biases .

Q. How can computational modeling optimize the design of this compound-based inhibitors for specific targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding interactions with target proteins (e.g., serotonin receptors). Prioritize analogs with high docking scores and favorable ADMET profiles .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding patterns .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?